molecular formula C21H27N5O2S B2592997 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone CAS No. 852144-47-9

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Cat. No. B2592997
CAS RN: 852144-47-9
M. Wt: 413.54
InChI Key: XIOKMGJFNUIKNS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an indole ring, a 1,2,4-triazole ring, and an azepane ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole and 1,2,4-triazole rings could potentially be formed through condensation reactions, while the azepane ring might be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and 1,2,4-triazole rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the indole, 1,2,4-triazole, and azepane rings. The electron-rich indole ring might undergo electrophilic substitution reactions, while the 1,2,4-triazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxyethyl group could influence the compound’s solubility .

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated that derivatives of 4H-1,2,4-triazole-3-thiols, which share a structural resemblance with the given compound, exhibit anti-inflammatory activity. This suggests potential applications in developing treatments for conditions characterized by inflammation (Labanauskas et al., 2004).

Antimicrobial and Antifungal Activity

Compounds incorporating the 1,2,4-triazole moiety have shown antimicrobial and antifungal properties. This indicates that the given compound could be explored for its efficacy against microbial and fungal infections, given the structural similarity (Nagamani et al., 2018), (Massa et al., 1992).

Antitubercular Agents

The structurally related compounds targeting Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as antitubercular agents highlight potential applications of the given compound in tuberculosis treatment, based on its ability to inhibit key bacterial enzymes (Sharma et al., 2019).

Antioxidant and Anticancer Activity

Studies on novel derivatives of related compounds exhibiting antioxidant and anticancer activities suggest the potential for the given compound to be investigated for its efficacy in combating oxidative stress and cancer cell proliferation (Tumosienė et al., 2020).

Synthesis of Azepane-fused Compounds

Research into the synthesis of azepane-fused pyrano[3,2-b]indoles through Lewis acid-catalyzed reactions indicates a chemical synthesis application, showcasing the potential for creating novel compounds with significant biological activities (Banda et al., 2023).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various fields, such as medicine or agriculture .

properties

IUPAC Name

1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-28-13-12-26-20(17-14-22-18-9-5-4-8-16(17)18)23-24-21(26)29-15-19(27)25-10-6-2-3-7-11-25/h4-5,8-9,14,22H,2-3,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOKMGJFNUIKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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